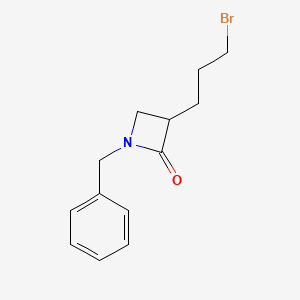![molecular formula C5H9BNO B12551381 Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl CAS No. 146000-02-4](/img/structure/B12551381.png)
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl typically involves the reaction of boronic acids with amino alcohols under specific conditions. One common method involves the use of boronic acid derivatives and amino alcohols in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the oxazaborolidine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
化学反应分析
Types of Reactions
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, borane derivatives, and substituted oxazaborolidines, depending on the type of reaction and the reagents used .
科学研究应用
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various reactions by facilitating the formation of transition states and lowering the activation energy required for the reaction to proceed . In biological systems, it may interact with enzymes and other proteins, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolo[2,1-f][1,2,4]triazine: A promising scaffold for the development of kinase inhibitors used in cancer therapy.
Uniqueness
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a versatile catalyst in various organic reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
146000-02-4 |
|---|---|
分子式 |
C5H9BNO |
分子量 |
109.94 g/mol |
InChI |
InChI=1S/C5H9BNO/c1-2-5-4-8-6-7(5)3-1/h5H,1-4H2 |
InChI 键 |
VGVXSHWDGIXFKX-UHFFFAOYSA-N |
规范 SMILES |
[B]1N2CCCC2CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


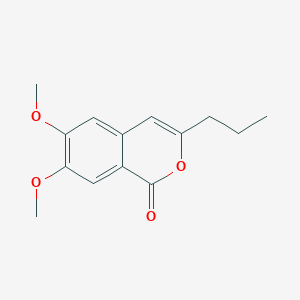
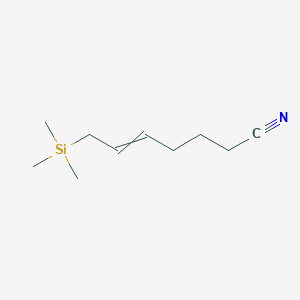
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

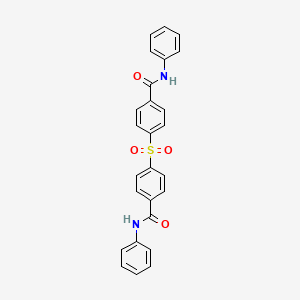
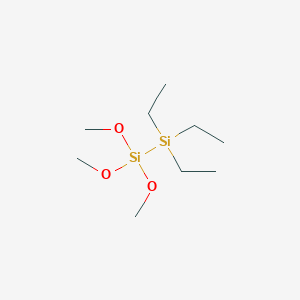
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
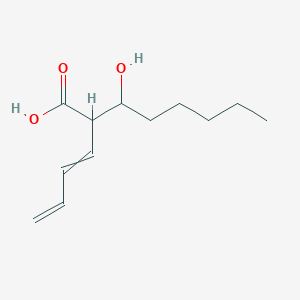
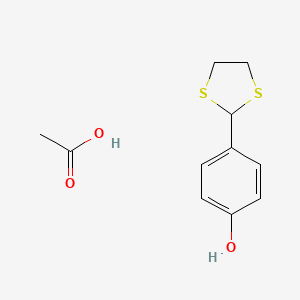

(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
